molecular formula C11H9FN2O B1289183 1-(4-Amino-3-fluorophenyl)pyridin-2-one CAS No. 536747-52-1

1-(4-Amino-3-fluorophenyl)pyridin-2-one

Cat. No. B1289183
CAS No.: 536747-52-1
M. Wt: 204.2 g/mol
InChI Key: FEBPTQSSHLOHEK-UHFFFAOYSA-N
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Patent
US07872141B2

Procedure details

The process described in patent US2005/0215599, i.e. copper catalyzed N-arylation of 2-hydroxypyridine with 4-bromo-2-fluoroaniline suffers from a major safety issue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[C:11]([F:16])[CH:10]=1>[Cu]>[NH2:13][C:12]1[CH:14]=[CH:15][C:9]([N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=[O:1])=[CH:10][C:11]=1[F:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Step Three
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)N1C(C=CC=C1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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